molecular formula C13H18N2 B1399062 1-Cyclopropylmethyl-1,2,3,4-tetrahydroquinolin-7-ylamine CAS No. 1250681-39-0

1-Cyclopropylmethyl-1,2,3,4-tetrahydroquinolin-7-ylamine

Cat. No. B1399062
CAS RN: 1250681-39-0
M. Wt: 202.3 g/mol
InChI Key: NOOJVNJLXOFSQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Cyclopropylmethyl-1,2,3,4-tetrahydroquinolin-7-ylamine (CPMTQ) is an organic compound that has recently been the subject of numerous scientific studies. CPMTQ has been studied for its potential as an anticonvulsant, an antidepressant, an analgesic, and a neuroprotective agent. CPMTQ has also been found to have potential applications in laboratory experiments, such as in the synthesis of other compounds and in the study of biochemical and physiological processes.

Scientific Research Applications

Pharmacological Studies and Drug Design

Selective Antagonists for hMCHR1 : A study by Kasai et al. (2012) developed potent inhibitors for the human melanin-concentrating hormone receptor 1 (hMCHR1), which could suppress food intake in diet-induced obese rats. The research aimed at reducing the human ether-a-go-go-related gene (hERG) K(+) channel inhibition, a common issue with many drugs, by modifying the chemical structure of the initial compound. This approach showcases the application of 1-Cyclopropylmethyl-1,2,3,4-tetrahydroquinolin-7-ylamine derivatives in designing safer pharmacological agents (Kasai et al., 2012).

Anticancer Activity

Substituted 1,2,3,4-Tetrahydroisoquinolines as Anticancer Agents : Research by Redda et al. (2010) synthesized and evaluated the anticancer potential of substituted 1,2,3,4-tetrahydroisoquinolines. These compounds demonstrated potent cytotoxicity against various breast cancer cell lines, highlighting their significance in developing new anticancer drugs (Redda, Gangapuram, & Ardley, 2010).

Synthesis of Novel N-Heterocycles

Cyclopropylmethyl Cation in Synthesis of N-Heterocycles : Lovato et al. (2020) demonstrated the utility of O-cyclopropyl hydroxylamines as precursors for synthesizing a diverse set of substituted tetrahydroquinolines. This work presents a novel approach for generating N-heterocycles, crucial for various applications in medicinal chemistry and material science (Lovato, Bhakta, Ng, & Kürti, 2020).

Antimicrobial Activities

Novel Fluoroquinolones Against Tuberculosis : Senthilkumar et al. (2009) synthesized and evaluated a series of 1-(cyclopropyl/2,4-difluorophenyl/t-butyl)-1,4-dihydro-6-fluoro-7-(sub secondary amino)-4-oxoquinoline-3-carboxylic acids for their antimycobacterial activities. The study identified compounds with potent in vitro and in vivo activity against Mycobacterium tuberculosis, showcasing the potential of 1-Cyclopropylmethyl-1,2,3,4-tetrahydroquinolin-7-ylamine derivatives in treating tuberculosis (Senthilkumar, Dinakaran, Yogeeswari, China, Nagaraja, & Sriram, 2009).

properties

IUPAC Name

1-(cyclopropylmethyl)-3,4-dihydro-2H-quinolin-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2/c14-12-6-5-11-2-1-7-15(13(11)8-12)9-10-3-4-10/h5-6,8,10H,1-4,7,9,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOOJVNJLXOFSQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)N)N(C1)CC3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclopropylmethyl-1,2,3,4-tetrahydroquinolin-7-ylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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